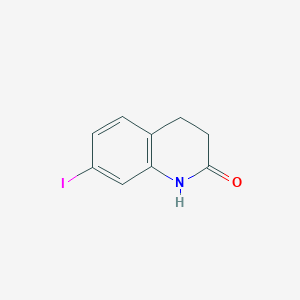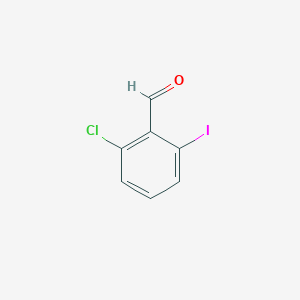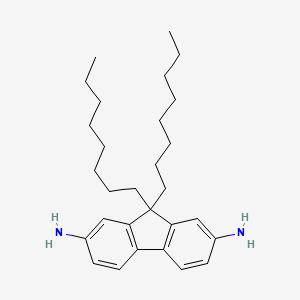
9,9-Dioctyl-9H-fluorene-2,7-diamine
Overview
Description
9,9-Dioctyl-9H-fluorene-2,7-diamine is a chemical compound with the CAS Number: 851042-10-9. It has a molecular weight of 420.68 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C29H44N2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20,30-31H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance that varies in color from light orange to yellow to green . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Light-Emitting Devices
9,9-Dioctyl-9H-fluorene-2,7-diamine, when used in the synthesis of polyfluorenes, has shown significant application in light-emitting devices. A study demonstrated that polyfluorenes synthesized from defect-free 9,9-dioctyl-9H-fluorene exhibited minimal green emission, a notable improvement over conventional synthesis methods (Cho et al., 2007).
Resistive Switching Characteristics
This compound has been involved in the synthesis of polyimides with potential applications in resistive switching, showing various behaviors like dynamic random access memory (DRAM) and write-once read-many (WORM) properties (Yang et al., 2018).
Optical Response to Mercury(II)
A fluorene-based conjugated polymer with tethered thymine groups synthesized using this compound showed selective and sensitive optical response to Hg2+, suggesting potential use as an optical mercury probe (Lei et al., 2013).
Soluble Thermally Stable Polyamides
Research on fluorene-ring-containing diamines, including this compound, has led to the development of novel polyamides. These materials exhibit good solubility in various solvents and have potential applications in high-temperature environments (Ghaemy & Barghamadi, 2008).
Near-Infrared Laser Protection
Functional polyacetylenes bearing the fluorene moiety have been synthesized for near-infrared laser protection. These compounds demonstrate enhanced thermal stability and novel optical limiting properties due to their two-photon absorption mechanism (Zhao et al., 2017).
Bulk Heterojunction Devices
The compound has been employed in the design and synthesis of electron-accepting chromophores for use in bulk heterojunction devices. These materials exhibit high thermal and photochemical stability, which is essential for efficient solar energy conversion (Gupta et al., 2015).
Polyelectrolytes for Fuel Cells
Sulfonated polyimides derived from this compound have been studied as potential polyelectrolytes in fuel cells. These materials show promising proton conductivities and solubility, which are crucial for fuel cell efficiency (Guo et al., 2002).
Electrochromic Polymers
This compound has been used to synthesize electrochromic polymers, which exhibit significant redox activity and potential for use in electrochromic devices (Jiang et al., 2016).
Luminescent and Electronic Materials
The compound has been incorporated into the synthesis of highly luminescent dyes and materials with potential applications in optoelectronic devices (Sumi & Konishi, 2010).
Safety and Hazards
The safety information available indicates that 9,9-Dioctyl-9H-fluorene-2,7-diamine has a GHS07 pictogram and a warning signal word. The hazard statements include H315-H319, which refer to causing skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the substance safely .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of polymer semiconductors , suggesting that its targets could be related to electronic properties of materials.
Mode of Action
It is known to be used in the synthesis of polymer semiconductors . This suggests that it may interact with its targets by contributing to the formation of conjugated polymers, which have desirable electronic properties.
Biochemical Pathways
Given its use in the synthesis of polymer semiconductors , it is likely involved in the chemical reactions that lead to the formation of these materials.
Result of Action
The result of the action of 9,9-Dioctyl-9H-fluorene-2,7-diamine is the formation of polymer semiconductors . These materials have desirable electronic properties and are used in various applications, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Action Environment
The action of this compound is influenced by the conditions under which the chemical reactions take place. For instance, the synthesis of polymer semiconductors often requires specific temperatures and solvents . Additionally, the compound should be stored at 2-8°C, protected from light, and under nitrogen .
Biochemical Analysis
Biochemical Properties
9,9-Dioctyl-9H-fluorene-2,7-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context. Additionally, this compound can induce changes in gene expression by interacting with transcriptional machinery or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which are important to consider in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where a specific dosage range results in significant changes in biological activity. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites and the overall metabolic balance within cells. Understanding the specific metabolic pathways affected by this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be localized to particular cellular compartments, influencing its activity and function. The distribution pattern of this compound is crucial for understanding its biological effects and potential therapeutic targets .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications.
Properties
IUPAC Name |
9,9-dioctylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20,30-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJBGRHFVFWTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731497 | |
| Record name | 9,9-Dioctyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851042-10-9 | |
| Record name | 9,9-Dioctyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Diamino-9,9-di-n-octylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
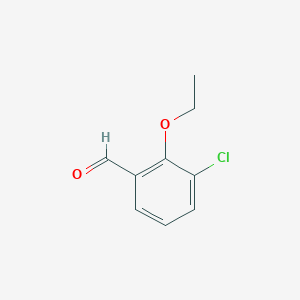
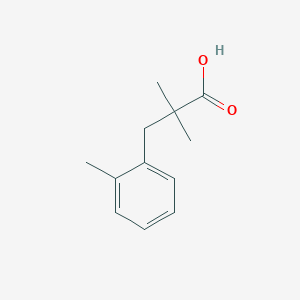
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
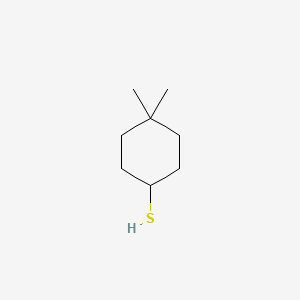
![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

amine](/img/structure/B1457137.png)
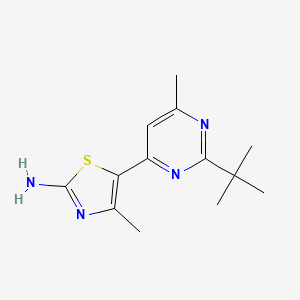

![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)
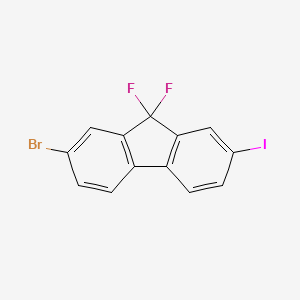
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
